molecular formula C20H19N3O B12470909 2-(3-cyano-2-methylindol-1-yl)-N-(2,6-dimethylphenyl)acetamide

2-(3-cyano-2-methylindol-1-yl)-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B12470909
M. Wt: 317.4 g/mol
InChI Key: VSYVGHFBFQFVGV-UHFFFAOYSA-N
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Description

2-(3-cyano-2-methylindol-1-yl)-N-(2,6-dimethylphenyl)acetamide is an organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyano-2-methylindol-1-yl)-N-(2,6-dimethylphenyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using an appropriate acylating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or other reduced forms.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-cyano-2-methylindol-1-yl)-N-(2,6-dimethylphenyl)acetamide would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-cyano-2-methylindol-1-yl)-N-phenylacetamide
  • 2-(3-cyano-2-methylindol-1-yl)-N-(2,4-dimethylphenyl)acetamide

Uniqueness

The uniqueness of 2-(3-cyano-2-methylindol-1-yl)-N-(2,6-dimethylphenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

2-(3-cyano-2-methylindol-1-yl)-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C20H19N3O/c1-13-7-6-8-14(2)20(13)22-19(24)12-23-15(3)17(11-21)16-9-4-5-10-18(16)23/h4-10H,12H2,1-3H3,(H,22,24)

InChI Key

VSYVGHFBFQFVGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=C(C3=CC=CC=C32)C#N)C

Origin of Product

United States

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